molecular formula C6H11NO B13558955 4-Methoxypent-1-yn-3-amine

4-Methoxypent-1-yn-3-amine

Cat. No.: B13558955
M. Wt: 113.16 g/mol
InChI Key: REQJDKXJYIQOHX-UHFFFAOYSA-N
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Description

4-Methoxypent-1-yn-3-amine is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of a methoxy group (-OCH3) attached to a pentynyl chain with an amine group (-NH2) at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypent-1-yn-3-amine can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with an amine under specific conditions. For instance, the reaction of 4-methoxy-1-pentyne with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypent-1-yn-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxypent-1-yn-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypent-1-yn-3-amine involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming stable adducts with biological molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxypent-1-yn-3-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-methoxypent-1-yn-3-amine

InChI

InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3

InChI Key

REQJDKXJYIQOHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C#C)N)OC

Origin of Product

United States

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